molecular formula C12H15N3OS B2853621 N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1257548-53-0

N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B2853621
M. Wt: 249.33
InChI Key: SINZMNBMZSMEKI-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research due to its unique properties. The compound was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and potential applications in the field of biochemistry and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves the reaction of 4-methylthiazol-2-amine with 4-bromo-1-butanol to form N-(4-methylthiazol-2-yl)-4-hydroxybutanamide, which is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product.

Starting Materials
4-methylthiazol-2-amine, 4-bromo-1-butanol, 1H-pyrrole-1-carboxylic acid, DMF (N,N-dimethylformamide), DIPEA (N,N-diisopropylethylamine), DCM (dichloromethane), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), Na2SO4 (sodium sulfate), EtOAc (ethyl acetate), H2O (water)

Reaction
Step 1: Synthesis of N-(4-methylthiazol-2-yl)-4-hydroxybutanamide, 4-methylthiazol-2-amine is dissolved in DMF and cooled to 0°C. To this, DIPEA is added followed by 4-bromo-1-butanol. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated and the residue is dissolved in DCM. The organic layer is washed with NaHCO3 solution, dried over Na2SO4, and evaporated to obtain N-(4-methylthiazol-2-yl)-4-hydroxybutanamide., Step 2: Synthesis of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, N-(4-methylthiazol-2-yl)-4-hydroxybutanamide is dissolved in DCM and cooled to 0°C. To this, 1H-pyrrole-1-carboxylic acid and DIPEA are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated and the residue is dissolved in EtOAc. The organic layer is washed with NaCl solution, dried over Na2SO4, and evaporated to obtain N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide.

Mechanism Of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is complex and not yet fully understood. It is known to be metabolized by monoamine oxidase-B (MAO-B) to produce MPP+, a neurotoxin that selectively damages dopaminergic neurons in the brain. This leads to a depletion of dopamine levels, which is a hallmark of Parkinson's disease.

Biochemical And Physiological Effects

N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been shown to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the brain, the depletion of dopamine levels, and the induction of Parkinson's disease-like symptoms. It has also been shown to have effects on other neurotransmitter systems, including the noradrenergic and serotonergic systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide in lab experiments is its ability to selectively damage dopaminergic neurons in the brain, which makes it a useful tool for studying Parkinson's disease. However, there are also several limitations to its use, including the fact that it is highly toxic and can be difficult to handle safely. Additionally, the effects of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide on the nervous system are complex and not yet fully understood, which can make it challenging to interpret study results.

Future Directions

There are several potential future directions for research involving N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide. One area of interest is the development of new treatments for Parkinson's disease based on a better understanding of the mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide. Additionally, there is ongoing research into the use of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research into the safety and handling of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide in laboratory settings to ensure that it can be used safely and effectively in future studies.

Scientific Research Applications

N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been used extensively in scientific research to investigate its potential applications in various fields. One of the most significant areas of research has been the study of its effects on the nervous system. N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is known to cause Parkinson's disease-like symptoms in humans and has been used as a model for studying the disease in animal models.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-10-9-17-12(13-10)14-11(16)5-4-8-15-6-2-3-7-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINZMNBMZSMEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

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